4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole

Physicochemical properties Boiling point prediction Volatility assessment

4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole (CAS 85391-66-8) is a halogenated heterocyclic aryl ether belonging to the 2-phenoxybenzothiazole class. Its structure features a 4-chloro-substituted benzothiazole core linked via an ether bridge to a 2,6-dichlorophenoxy moiety, yielding three distinct chlorine positions (C13H6Cl3NOS, MW: 330.62 g/mol).

Molecular Formula C13H6Cl3NOS
Molecular Weight 330.6 g/mol
CAS No. 85391-66-8
Cat. No. B12671237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole
CAS85391-66-8
Molecular FormulaC13H6Cl3NOS
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)OC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C13H6Cl3NOS/c14-7-3-2-6-10-11(7)17-13(19-10)18-12-8(15)4-1-5-9(12)16/h1-6H
InChIKeyAWYLGYOINMTQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole (CAS 85391-66-8): A Tri-chlorinated Benzothiazole Ether for Specialized Research and Agrochemical Intermediates


4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole (CAS 85391-66-8) is a halogenated heterocyclic aryl ether belonging to the 2-phenoxybenzothiazole class. Its structure features a 4-chloro-substituted benzothiazole core linked via an ether bridge to a 2,6-dichlorophenoxy moiety, yielding three distinct chlorine positions (C13H6Cl3NOS, MW: 330.62 g/mol) . The compound is recognized by the FDA Global Substance Registration System with the Unique Ingredient Identifier (UNII) ZQZ25K98GC, confirming its entry in authoritative regulatory inventories [1]. Predicted physicochemical properties include a boiling point of 445.6±55.0 °C at 760 mmHg, density of 1.554±0.06 g/cm³, and a calculated pKa of -1.20±0.10, all derived from computational models .

Why a 4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole Reference Standard Cannot Be Replaced by a Generic Benzothiazole Analog


The 4-chloro substitution on the benzothiazole ring, combined with the 2,6-dichloro substitution on the phenoxy moiety, creates a unique electronic environment and steric profile that directly influences reactivity, binding affinity, and metabolic stability. In herbicidal phenoxy-benzothiazoles, the position of chlorine atoms dictates phytotoxic activity; for example, relocation of the chlorine from the 4-position to the 6-position in analogous compounds produces distinct inhibition profiles against target weeds [1]. Furthermore, in biological systems, 2,6-dichlorophenoxy-bearing benzothiazole hybrids have demonstrated InhA enzyme inhibition with IC50 values of 6.4–7.9 µM, an activity level that is highly sensitive to the exact substitution pattern on both aromatic rings [2]. Therefore, procurement of a generic or differently substituted benzothiazole cannot reproduce the specific physicochemical, chromatographic, or biological behavior of 4-chloro-2-(2,6-dichlorophenoxy)benzothiazole.

4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole: Quantitative Differentiation vs. Closest Analogs


Predicted Boiling Point and Volatility Compared to the Non-Chlorinated Benzothiazole Ether Analog

The predicted boiling point of 4-chloro-2-(2,6-dichlorophenoxy)benzothiazole is 445.6±55.0 °C at 760 mmHg . In contrast, the non-chlorinated analog 2-phenoxybenzothiazole has a predicted boiling point of approximately 355 °C (estimated from Quantitative Structure-Property Relationship models for the unsubstituted 2-phenoxybenzothiazole scaffold). The addition of three chlorine atoms elevates the boiling point by roughly 90 °C, indicating substantially lower volatility, which impacts handling, formulation, and environmental fate assessments in agrochemical applications.

Physicochemical properties Boiling point prediction Volatility assessment

Chromatographic Retention on Newcrom R1 HPLC Column vs. Structural Isomers

A validated HPLC method using a Newcrom R1 mixed-mode column successfully separates 4-chloro-2-(2,6-dichlorophenoxy)benzothiazole from its positional isomers [1]. The specific retention factor (k') and selectivity (α) for this compound relative to the 6-chloro isomer are distinct, enabling unambiguous identification and quantification in synthetic mixtures. The method achieves baseline resolution (Rs > 1.5) between the 4-chloro and 6-chloro congeners, which co-elute on conventional C18 phases.

HPLC separation Analytical method development Structural isomer resolution

Herbicidal Potency of 2,6-Dichlorophenoxy-Benzothiazole Scaffolds in Patent Literature

United States Patent US4746351 discloses herbicidally active substituted phenoxy benzoxazole and benzothiazole compounds, including those with 2,6-dichlorophenoxy substitution [1]. While the patent does not explicitly list 4-chloro-2-(2,6-dichlorophenoxy)benzothiazole, it establishes that introducing halogen substituents on both the benzothiazole core and the phenoxy ring modulates phytotoxic activity. Compounds within this patent exhibit pre- and post-emergence herbicidal activity against broadleaf and grass weeds at application rates < 2 kg/ha. The 4-chloro substitution pattern is structurally distinct from the 6-chloro analogs emphasized in commercial derivatives such as fenthiaprop, suggesting a different spectrum of activity and crop selectivity.

Herbicidal activity Patent prior art Structure-activity relationship

Enzyme Inhibition: 2,6-Dichlorophenoxy-Benzothiazole Hybrids vs. Triclosan Reference

In a 2024 study, a pyrazole-linked benzothiazole hybrid bearing a 2,6-dichlorophenoxy group (Compound 10j) inhibited Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) with an IC50 of 6.4–7.9 µM, comparable to the reference inhibitor triclosan [1]. The 2,6-dichlorophenoxy substituent was essential for strong InhA binding, as shown by molecular docking. While this hybrid differs from the target compound by a pyrazole linker, the data demonstrate that the 2,6-dichlorophenoxy motif contributes significantly to target engagement. The 4-chloro substitution on the benzothiazole ring of 4-chloro-2-(2,6-dichlorophenoxy)benzothiazole may further modulate electronic properties and hydrogen-bonding capacity, potentially altering the IC50 relative to the pyrazole-linked analog.

Enoyl-ACP reductase (InhA) inhibition Antitubercular activity Structure-activity benchmark

Regulatory Uniqueness: UNII ZQZ25K98GC Ensures Precise Material Identification in Regulatory Submissions

4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole has been assigned the FDA Unique Ingredient Identifier UNII ZQZ25K98GC [1], while its positional isomer 6-chloro-2-(2,6-dichlorophenoxy)benzothiazole bears a different UNII. This identifier is globally recognized in regulatory frameworks and prevents misidentification during procurement, formulation, and dossier compilation. No generic or alternative benzothiazole analog shares the same UNII, providing an unambiguous marker for supply chain integrity.

Regulatory compliance Substance registration Procurement verification

High-Value Procurement Scenarios for 4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole Based on Quantitative Differentiation


Agrochemical Lead Optimization: Exploring 4-Chloro Substitution for Novel Herbicide Candidates

The herbicidal patent literature establishes that 2,6-dichlorophenoxy-benzothiazoles represent a validated scaffold for weed control [1]. 4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole occupies a distinct regioisomeric space relative to commercial 6-chloro derivatives like fenthiaprop. Procurement of this compound supports structure-activity relationship (SAR) studies aimed at identifying new herbicidal leads with potentially differentiated weed spectra and crop safety profiles. The predicted low volatility (b.p. 445.6 °C) may also confer favorable environmental persistence characteristics .

Analytical Reference Standard for HPLC Method Validation

The demonstrated separation of 4-chloro-2-(2,6-dichlorophenoxy)benzothiazole from its 6-chloro isomer on a Newcrom R1 mixed-mode HPLC column [1] makes this compound a valuable reference standard for analytical laboratories developing purity and impurity profiling methods for tri-chlorinated benzothiazole ethers. The high-resolution separation ensures accurate quantitation of the 4-chloro isomer in synthetic mixtures, supporting quality control in both research and industrial settings.

Antitubercular Drug Discovery: Building on the 2,6-Dichlorophenoxy-Benzothiazole Pharmacophore

A pyrazole-linked analog bearing the 2,6-dichlorophenoxy-benzothiazole motif demonstrated InhA inhibition with IC50 values of 6.4–7.9 µM [1]. 4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole provides a more direct (ether-linked) scaffold for medicinal chemistry campaigns. Researchers can use this compound as a starting point to probe the impact of 4-chloro substitution on antitubercular potency, selectivity, and pharmacokinetics, potentially yielding improved leads relative to the pyrazole-linked series.

Chemical Biology Tool for Halogenated Aryl Ether Reactivity Studies

With three chlorine atoms at distinct positions (4-position on benzothiazole; 2- and 6-positions on the phenoxy ring), this compound serves as a model substrate for studying regioselective nucleophilic aromatic substitution reactions. The predicted pKa of -1.20 suggests low basicity, influencing protonation state in biological media [1]. This makes it a well-defined chemical probe for investigating structure-reactivity relationships in heterocyclic ether chemistry.

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